Unii-A2SV334fma

Description

Unii-A2SV334fma is a chemical compound indexed in PubChem, a public repository for chemical information managed by the National Institutes of Health (NIH) . The compound’s identifier (UNII code) suggests regulatory relevance, likely assigned by the FDA for substance tracking, but its specific applications or biological activity remain undefined in open-source materials.

Characterization of such compounds typically requires adherence to IUPAC nomenclature and rigorous analytical validation, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . For instance, new compounds like Silviatine D (a structurally complex dihydro-β-agarofuran derivative) are described with full spectral data, including [α]D values, UV absorption profiles, and NMR assignments .

Properties

IUPAC Name |

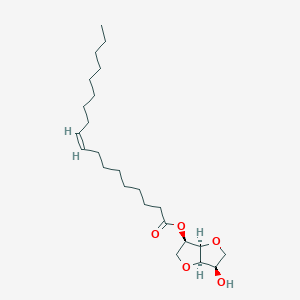

[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRAOGVAQOVDEB-MGMRWDBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52918-93-1 | |

| Record name | Isomannide monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052918931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOMANNIDE MONOOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV334FMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomannide Monooleate can be synthesized through the esterification reaction between isomannide and oleic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of Isomannide Monooleate involves large-scale esterification reactors where precise temperature and pressure control are maintained to optimize the yield and purity of the product. The process also includes purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isomannide Monooleate can undergo various chemical reactions, including:

Oxidation: : The double bond in the oleate moiety can be oxidized to form a hydroxyl group, resulting in the formation of isomannide monohydroxylate.

Reduction: : The hydroxyl group in the monooleate can be reduced to form a hydrocarbon chain, leading to the formation of isomannide monoalkane.

Substitution: : The hydroxyl group can be substituted with other functional groups, such as amino or halogen groups, to form different derivatives.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl), with reaction conditions typically involving mild temperatures and neutral to slightly alkaline pH.

Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation, with reaction conditions involving anhydrous solvents and elevated pressures.

Substitution: : Common reagents include halogenating agents (e.g., thionyl chloride for chlorination) and aminating agents (e.g., ammonia for amination), with reaction conditions varying based on the specific substitution reaction.

Major Products Formed

Isomannide Monohydroxylate: : Formed through the oxidation of the double bond in the oleate moiety.

Isomannide Monoalkane: : Formed through the reduction of the hydroxyl group in the monooleate.

Isomannide Monoamide: : Formed through the substitution of the hydroxyl group with an amino group.

Scientific Research Applications

Isomannide Monooleate is widely used in scientific research and various industries due to its unique properties:

Cosmetic Industry: : It is used as an emollient and moisturizer in skincare products, providing hydration and improving skin texture.

Pharmaceutical Industry: : It serves as an excipient in drug formulations, enhancing the stability and bioavailability of active pharmaceutical ingredients.

Food Industry: : It is used as an additive in food products to improve texture and shelf life.

Research: : It is utilized in studies related to lipid chemistry, drug delivery systems, and the development of new cosmetic formulations.

Mechanism of Action

Isomannide Monooleate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, preventing transepidermal water loss and maintaining skin hydration. The compound also interacts with the lipid bilayer of cell membranes, enhancing their stability and fluidity.

Molecular Targets and Pathways

Skin Barrier Function: : Enhances the integrity of the stratum corneum, the outermost layer of the skin.

Lipid Bilayer Interaction: : Modifies the lipid composition of cell membranes, improving their function and resilience.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-A2SV334fma, comparisons are drawn to analogous compounds based on methodological guidelines for chemical characterization and pharmacological evaluation.

Structural and Analytical Comparisons

Silviatine D (Compound 4 in ) serves as a reference due to its well-documented profile:

- Structure : A polyoxygenated dihydro-β-agarofuran with acetyl, benzoyl, and pyridyl substituents.

- Analytical Data :

In contrast, the absence of structural data for this compound precludes direct structural comparisons. However, standardized analytical protocols from and outline requirements for novel compounds (Table 1):

Table 1: Minimum Characterization Requirements for Novel Compounds

| Parameter | This compound (Hypothetical) | Silviatine D (Reported) |

|---|---|---|

| 1H/13C-NMR | Not available | Complete assignments |

| Mass Spectrometry | Not available | EI-MS with fragments |

| Optical Rotation | Not available | [α]20D = +13 |

| UV Spectroscopy | Not available | λmax = 196, 229, 273 nm |

| Elemental Analysis | Not available | Compliant with IUPAC |

Functional and Pharmacological Context

Methodological rigor, as emphasized in , would require dose-response assays, pharmacokinetic profiling, and mechanistic studies—none of which are available for this compound.

Methodological Gaps and Recommendations

The lack of data for this compound highlights challenges in comparing understudied compounds. Key recommendations include:

Disclosure of Raw Data : PubChem entries should link to supplementary materials (e.g., NMR spectra, synthetic protocols) as per and .

Adherence to Reporting Standards : Follow and to ensure reproducibility, including manufacturer details for analytical instruments and statistical validation.

Cross-Compound Benchmarking : Use Silviatine D-like frameworks to design studies for this compound, focusing on substituent-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.